N,O-Bis(trimethyl-d9-silyl)acetamide
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Overview
Description
N,O-Bis(trimethyl-d9-silyl)acetamide is a deuterated derivative of N,O-Bis(trimethylsilyl)acetamide. It is a stable isotope-labeled compound with the molecular formula C8D18H3NOSi2 and a molecular weight of 221.54 g/mol . This compound is primarily used in scientific research for its unique properties and applications.
Mechanism of Action
Target of Action
N,O-Bis(trimethyl-d9-silyl)acetamide, also known as BSA-d18, is primarily used as a silylating agent . Its primary targets are various functional groups in organic compounds, including amides, amines, alcohols, carboxylic acids, enols, and phenols .
Mode of Action
As a silylating agent, this compound interacts with its targets by replacing the active hydrogen atoms in these functional groups with silyl groups . This process, known as silylation, increases the stability of these compounds and protects them from reactive conditions .
Biochemical Pathways
It plays a crucial role in the synthesis of various organic compounds, including pharmaceuticals . By protecting sensitive functional groups during synthesis, this compound allows for more complex reactions to take place without unwanted side reactions .
Result of Action
The primary result of this compound’s action is the protection of sensitive functional groups in organic compounds . This protection allows for the successful synthesis of various organic compounds, including pharmaceuticals . The silyl groups can be removed after the synthesis is complete, revealing the original functional groups .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under recommended conditions . Furthermore, the silylation reaction typically requires an anhydrous environment to proceed efficiently .
Biochemical Analysis
Biochemical Properties
The role of N,O-Bis(trimethyl-d9-silyl)acetamide in biochemical reactions is primarily as a silylating agent. It interacts with various biomolecules such as amides, amines, alcohols, carboxylic acids, enols, and phenols . The nature of these interactions involves the addition of a silyl group to these molecules, which can protect these functional groups during certain chemical reactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a silylating agent. It can add a silyl group to various biomolecules, which can protect these molecules during certain chemical reactions . This can potentially influence enzyme activity, biomolecular interactions, and gene expression.
Preparation Methods
N,O-Bis(trimethyl-d9-silyl)acetamide can be synthesized through the reaction of acetamide with a large excess of chlorotrimethylsilane in the presence of triethylamine . The reaction conditions typically involve refluxing the mixture to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N,O-Bis(trimethyl-d9-silyl)acetamide undergoes several types of chemical reactions, including:
Silylation Reactions: It reacts with alcohols to form trimethylsilyl ethers and acetamide as a byproduct.
Derivatization Reactions: It is used for the derivatization of polar functional groups such as carboxylic acids, phenols, steroids, amines, alcohols, alkaloids, and amides.
Regioselective Desulfation: It is used as a regioselective desulfation reagent.
Common reagents used in these reactions include alcohols, carboxylic acids, phenols, and amines. The major products formed from these reactions are trimethylsilyl ethers and acetamide.
Scientific Research Applications
N,O-Bis(trimethyl-d9-silyl)acetamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N,O-Bis(trimethyl-d9-silyl)acetamide is similar to other silylation reagents such as N,O-Bis(trimethylsilyl)acetamide and N,O-Bis(trimethylsilyl)trifluoroacetamide . its deuterated nature makes it unique and particularly useful in studies involving isotopic labeling and mass spectrometry. The similar compounds include:
- N,O-Bis(trimethylsilyl)acetamide
- N,O-Bis(trimethylsilyl)trifluoroacetamide
- N-Allyl-N,N-bis(trimethylsilyl)amine
These compounds share similar silylation properties but differ in their specific applications and reactivity.
Properties
CAS No. |
203784-65-0 |
---|---|
Molecular Formula |
C8H21NOSi2 |
Molecular Weight |
221.54 g/mol |
IUPAC Name |
tris(trideuteriomethyl)silyl N-[tris(trideuteriomethyl)silyl]ethanimidate |
InChI |
InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3/i2D3,3D3,4D3,5D3,6D3,7D3 |
InChI Key |
SIOVKLKJSOKLIF-WNBQGSQPSA-N |
SMILES |
CC(=N[Si](C)(C)C)O[Si](C)(C)C |
Isomeric SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N=C(C)O[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(=N[Si](C)(C)C)O[Si](C)(C)C |
Synonyms |
N-[Tri(methyl-d9)silyl]ethanimidic Acid Tri(methyl-d9)silyl Ester; |
Origin of Product |
United States |
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